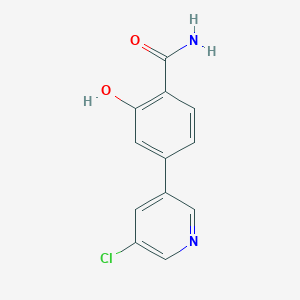
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-3-yl group and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 2-hydroxybenzoic acid.
Formation of Intermediate: The 5-chloropyridine is first converted to an intermediate, such as 5-chloropyridin-3-ylamine, through a series of reactions including nitration and reduction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzaldehyde or 4-(5-Chloropyridin-3-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, potentially leading to the development of new drugs.
Biology: It can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme by binding to its active site and blocking its activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-3-yl)-2-hydroxybenzamide: Similar structure with a bromine atom instead of chlorine.
4-(5-Methylpyridin-3-yl)-2-hydroxybenzamide: Similar structure with a methyl group instead of chlorine.
4-(5-Fluoropyridin-3-yl)-2-hydroxybenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-(5-chloropyridin-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-8(5-15-6-9)7-1-2-10(12(14)17)11(16)4-7/h1-6,16H,(H2,14,17) |
InChI Key |
CZIAEFLNBMUFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)Cl)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



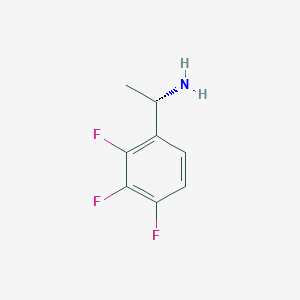
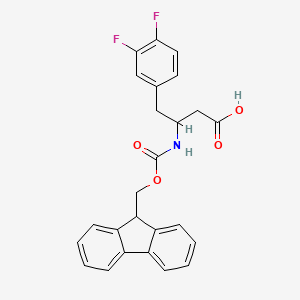
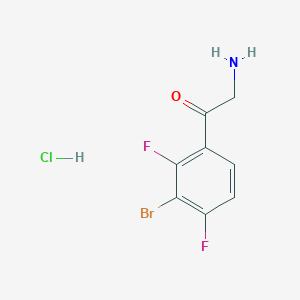
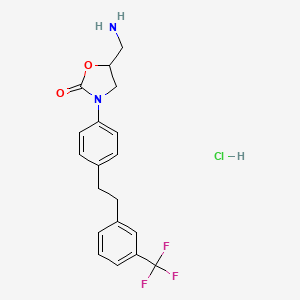
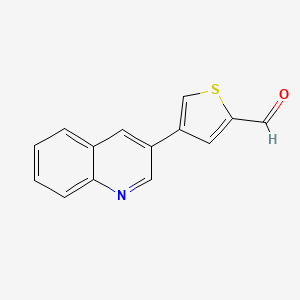
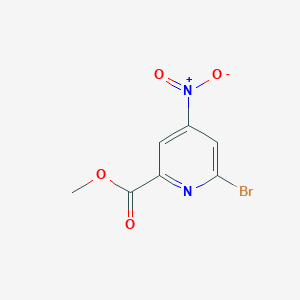

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)

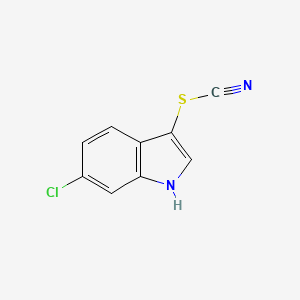
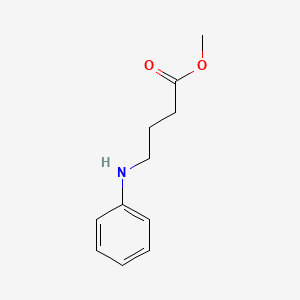
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
